Product packaging for Cyclohexenecarboxamide(Cat. No.:CAS No. 112170-66-8)

Cyclohexenecarboxamide

Cat. No.: B14309645
CAS No.: 112170-66-8
M. Wt: 125.17 g/mol
InChI Key: SNDQOBHHPNQOBB-UHFFFAOYSA-N
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Description

Cyclohexenecarboxamide is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B14309645 Cyclohexenecarboxamide CAS No. 112170-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDQOBHHPNQOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463616
Record name Cyclohexenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112170-66-8
Record name Cyclohexenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organic Synthesis

In the realm of organic synthesis, cyclohexenecarboxamide serves as a pivotal intermediate for the creation of more complex molecules. Its synthetic utility stems from the reactivity of both the alkene and the amide functionalities, allowing for a diverse range of chemical transformations.

The foundational synthesis of this compound derivatives often starts from cyclohexylcarboxylic acid precursors. One established method involves a two-step process beginning with the deprotonation of cyclohexylcarboxylic acid using lithium dialkylamides to form a stabilized organolithium intermediate. This intermediate can then react with various electrophiles to introduce substituents.

Modern synthetic strategies have further refined the preparation of this compound derivatives. For instance, chiral auxiliary-assisted amidation has been employed to control the stereochemistry of these compounds. google.com This method can utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt).

The inherent reactivity of the double bond in the cyclohexene (B86901) ring allows for a variety of chemical reactions, including:

Oxidation: The alkene can be oxidized to form cyclohexenecarboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Reduction: The double bond can be reduced to yield cyclohexanecarboxamide (B73365) derivatives.

Substitution: The molecule can undergo nucleophilic substitution reactions at the amide group.

Furthermore, the double bond enables the use of this compound as a monomer in polymerization reactions, leading to the formation of thermally stable polymer networks.

Importance in Chemical Methodology Development

Classical and Contemporary Approaches to Core Structure Synthesis

The synthesis of the this compound scaffold can be broadly categorized into two main strategies: the formation of the amide bond on a pre-existing cyclohexene carboxylic acid core, or the construction of the cyclohexene ring itself through cycloaddition reactions using precursors that already contain the necessary amide functionality or a group that can be readily converted to it.

Direct Amidation Reactions

Direct amidation involves the coupling of a cyclohexenecarboxylic acid derivative with an amine. This long-standing method remains a cornerstone of amide synthesis due to its straightforwardness. ucl.ac.uk The primary challenge in direct amidation is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Overcoming this requires activation of the carboxylic acid or the use of coupling agents.

Modern advancements have introduced a variety of reagents and catalysts to facilitate this transformation under milder conditions, improving yields and functional group tolerance. organic-chemistry.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve efficiency. Boronic acid derivatives have also emerged as effective catalysts for direct amidations, promoting the reaction between free carboxylic acids and amines at ambient temperatures. organic-chemistry.org A solvent-free protocol using EDC.HCl in a continuous flow screw reactor has also been developed for the synthesis of various amides, demonstrating high efficiency and scalability. rsc.org

Coupling SystemTypical ConditionsKey Features
EDC/HOBtDichloromethane, Room TempHigh efficiency, suitable for chiral syntheses.
Boronic Acid CatalystsRoom Temperature, Molecular SievesMild conditions, broad substrate scope including functionalized amines. organic-chemistry.org
EDC.HCl (Flow)Solvent-free, Room TempContinuous process, high conversion rates, scalable. rsc.org

These methods provide robust pathways to cyclohexenecarboxamides from their corresponding carboxylic acids, which can themselves be synthesized through various means, including the oxidation of corresponding alcohols or aldehydes.

Cycloaddition Reactions in this compound Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and atom-economical approach to constructing the six-membered cyclohexene ring with a high degree of control over regiochemistry and stereochemistry. mdpi.comlibretexts.org This pericyclic reaction involves the combination of a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond) to form a cyclic adduct. wikipedia.orgucalgary.ca

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. organic-chemistry.org The reaction is concerted, with new bonds forming simultaneously in a cyclic transition state. libretexts.org This mechanism is responsible for the reaction's high stereospecificity. ucalgary.ca To synthesize a this compound, the dienophile is typically an alkene bearing a carboxamide group or a precursor like a nitrile or ester group, which can be later converted to the amide.

The reaction's success is governed by the electronic properties of the reactants. Typically, the reaction is favored when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor (containing electron-withdrawing groups). ucalgary.caebsco.com The carboxamide group, or its common precursors like esters and nitriles, are electron-withdrawing, making them excellent activating groups for the dienophile. organic-chemistry.orglibretexts.org

Intermolecular Diels-Alder Cycloadditions

In an intermolecular Diels-Alder reaction, the diene and dienophile are separate molecules that react to form the cyclohexene product. mdpi.com This is the most common form of the reaction and has been widely used to create a vast array of six-membered rings. wikipedia.org For instance, a diene like 1,3-butadiene (B125203) can react with acrylamide (B121943) or a related derivative to form a this compound skeleton directly.

A key aspect of these reactions is stereoselectivity, particularly the preference for the endo product. The endo orientation is favored due to secondary orbital interactions between the electron-withdrawing group on the dienophile and the developing π-system of the newly forming ring, which stabilizes the transition state. organic-chemistry.orgchemistrysteps.com

DieneDienophileProduct FeatureReference
1,3-ButadieneAcrylonitrileForms a cyclohexene ring with a nitrile group, a precursor to the carboxamide. libretexts.org
CyclopentadieneMaleic AnhydrideForms a bicyclic adduct, demonstrating the endo rule. iitk.ac.in
1,3-CyclohexadieneDimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateYields Diels-Alder and retro-Diels-Alder products under various conditions. acgpubs.org
Intramolecular Diels-Alder Cycloadditions

The intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile functionalities are tethered within the same molecule. wikipedia.org This powerful variant leads to the formation of complex fused or bridged polycyclic systems in a single, highly controlled step. wikipedia.orgsinica.edu.tw The tether connecting the two reactive partners significantly influences the reaction's feasibility and stereochemical outcome. wikipedia.org

IMDA reactions of substrates containing an amide-bearing tether can produce intricate this compound derivatives. For example, a triene system where the dienophile is an α,β-unsaturated amide moiety can cyclize to form a bicyclic lactam. Computational studies on cycloalkenones have shown that these intramolecular reactions proceed with high endo stereoselectivity. nih.gov The length and nature of the tether determine whether a fused or bridged ring system is formed. wikipedia.org

Substrate TypeProduct TypeKey FindingReference
Substituted deca-1,3,9-trienesDecalin derivativesIMDA reactions are significantly faster than intermolecular counterparts due to lower activation entropy. mdpi.com
Tethered CycloalkenonesFused polycyclesReactions show high endo stereoselectivity, which can be accelerated by Lewis acids. nih.gov
Trienes with Carbonyl SubstituentFused cis-ring systemsThe presence of an activating carbonyl group facilitates cycloaddition at lower temperatures. sinica.edu.tw
Dienophile and Diene Engineering for this compound Systems

The efficiency and rate of the Diels-Alder reaction are heavily dependent on the electronic nature of the reacting partners. chemistrysteps.com Engineering the diene and dienophile with appropriate substituents is a key strategy for optimizing the synthesis of cyclohexene systems.

Dienophile Engineering: A dienophile's reactivity is enhanced by the presence of electron-withdrawing groups (EWGs). libretexts.org For the synthesis of cyclohexenecarboxamides, the dienophile of choice would ideally contain a carboxamide group (-CONH₂) or a group that can be easily converted to it, such as an ester (-COOR), nitrile (-CN), or acyl halide (-COX). These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

Diene Engineering: Conversely, the diene should be as electron-rich as possible to increase the energy of its HOMO. organic-chemistry.org This is achieved by attaching electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups to the diene system. ucalgary.ca This electronic complementarity between an electron-rich diene and an electron-poor dienophile accelerates the reaction, often allowing it to proceed under milder conditions. ebsco.com This principle is fundamental to planning efficient syntheses of highly substituted this compound derivatives.

[2+2] Cycloadditions

The [2+2] cycloaddition reaction is a powerful photochemical or metal-catalyzed method for constructing four-membered rings, which can be pivotal in the synthesis of complex cyclic systems. researchgate.netlibretexts.org This reaction involves the direct addition of two unsaturated components, such as two alkenes or an alkene and a carbonyl group, to form a cyclobutane (B1203170) ring. researchgate.netnih.gov While direct [2+2] cycloaddition to form the this compound core is less common, the strategy is often employed to build a cyclobutane intermediate that is subsequently elaborated into the desired six-membered ring.

The vast majority of these reactions are photochemical [2+2] cycloadditions, which typically require direct excitation or sensitization by UV irradiation. researchgate.net For instance, the photocycloaddition of a chiral aromatic aldehyde with an enamide can proceed with high facial diastereoselectivity, influenced by intermolecular hydrogen bonding. dntb.gov.ua Similarly, the reaction of different olefins with N-substituted maleimides can be achieved photochemically. N-alkyl maleimides often react without a catalyst under UVA irradiation, whereas N-aryl maleimides may require a photosensitizer, such as thioxanthone, and visible light (e.g., blue LEDs) to proceed efficiently. acs.org

In the context of cyclohexene systems, photochemical cycloadditions of cyclohexenone with various conjugated dienes have been studied. acs.org Furthermore, transition metal catalysis, particularly with copper(I) salts, has emerged as a valuable alternative to UV-promoted reactions, sometimes allowing the reaction to proceed with visible light. researchgate.net The intramolecular [2+2] cycloaddition of an allene (B1206475) with an alkene, catalyzed by Bi(OTf)₃, has been used to construct complex cyclobutane-containing natural products, demonstrating the power of this method to create strained ring systems stereoselectively. nih.gov

Research has also explored the enantioselective intramolecular [2+2] photocycloaddition of 3-oxo-2-cyclohexenecarboxamides within inclusion crystals using chiral host compounds, demonstrating a method to control the stereochemistry of the resulting cyclobutane product. dntb.gov.ua These cyclobutane adducts are versatile intermediates that can undergo subsequent ring-expansion or fragmentation reactions to yield substituted cyclohexene derivatives. researchgate.net

Esterification and Subsequent Amidation Routes

A more traditional and widely applicable strategy for the synthesis of cyclohexenecarboxamides involves a two-step process: the formation of a cyclohexenecarboxylic acid or its corresponding ester, followed by an amidation reaction. This approach is highly versatile as it allows for the independent synthesis and purification of the cyclohexene core before introducing the amide functionality.

The initial cyclohexenecarboxylic acid can be prepared through various means, including Diels-Alder reactions or the saponification of a corresponding ester. This acid is then activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (HOBt). analis.com.my The reaction mechanism with carbodiimides typically involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the desired amide. analis.com.my

Alternatively, esters can be directly converted to amides. researchgate.netorganic-chemistry.org Recent developments have shown that reacting esters with alkali metal amidoboranes, such as sodium amidoboranes (NaNHRBH₃), provides a rapid and chemoselective route to primary and secondary amides at room temperature without the need for catalysts. researchgate.net Another powerful method involves the use of lithium amides in sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which allows for ultrafast and chemoselective amidation of a wide range of esters under ambient, aerobic conditions. nih.gov

Table 1: Comparison of Amidation Methods for Carboxylic Acids/Esters

MethodSubstrateReagents/CatalystKey FeaturesReference
Carbodiimide CouplingCarboxylic AcidEDC/HOBt, DCC/DMAPWell-established, versatile, forms O-acylisourea intermediate. analis.com.my
Amidoborane AmidationEsterSodium Amidoboranes (NaNHRBH₃)Rapid, catalyst-free, room temperature, high conversion. researchgate.net
Lithium Amide AmidationEsterLithium Amides (e.g., LiHMDS)Ultrafast, aerobic conditions, sustainable solvents (2-MeTHF). nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of specific enantiomers and diastereomers of this compound can be achieved through several advanced strategies.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. wikipedia.orguwindsor.ca After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgrsc.org This method is highly reliable and predictable, making it a common choice in the early phases of drug development. wikipedia.org

Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries. wikipedia.orgsantiago-lab.com They are typically prepared from chiral amino acids and are acylated with a carboxylic acid (e.g., a cyclohexenecarboxylic acid chloride) after deprotonation with a strong base. santiago-lab.comwilliams.edu The resulting N-acyloxazolidinone can then undergo highly diastereoselective reactions, such as enolate alkylations or conjugate additions. uwindsor.canih.gov The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thus controlling the formation of the new stereocenter. santiago-lab.com The auxiliary is then cleaved under various conditions (e.g., using lithium hydroperoxide) to yield the chiral carboxylic acid, which can be converted to the target carboxamide. nih.gov

Other notable auxiliaries include Oppolzer's camphorsultam and pseudoephedrine. wikipedia.org Camphorsultam has proven effective in asymmetric Michael additions and other transformations. wikipedia.org Pseudoephedrine can be reacted with a carboxylic acid to form an amide, and subsequent deprotonation and reaction of the enolate is directed by the auxiliary's chiral centers. wikipedia.org

Table 2: Prominent Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationMechanism of ControlReference
Evans OxazolidinonesAldol (B89426) reactions, alkylationsSteric hindrance from substituents directs electrophilic attack on the enolate. wikipedia.orguwindsor.casantiago-lab.com
Oppolzer's CamphorsultamDiels-Alder, Michael additionsRigid bicyclic structure provides effective facial shielding. wikipedia.orgrsc.org
PseudoephedrineAlkylation of amidesForms a chelated enolate intermediate, directing alkylation. wikipedia.org

Asymmetric Catalysis in Amidation Reactions

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and control stereoselectivity. psu.edu Bifunctional organocatalysts, which possess both a Lewis basic site (to activate a nucleophile) and a Brønsted acidic site (to activate an electrophile), are particularly effective. psu.edu In the context of amidation, amide-based bifunctional catalysts have been designed to facilitate reactions through hydrogen bonding interactions. psu.edu For instance, prolinamide derivatives can catalyze asymmetric reactions by forming enamine intermediates while simultaneously using hydrogen bonds to control the orientation of the reactants. psu.edu While direct organocatalytic asymmetric amidation to form cyclohexenecarboxamides is an emerging area, the principles have been established in related transformations. A significant achievement in this field is the development of organocatalytic methods for the asymmetric activation of stable amide C-N bonds, which allows for the atroposelective synthesis of axially chiral biaryl amino acids. nih.gov

Transition-Metal Catalyzed Asymmetric Synthesis

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the construction of a vast array of chiral molecules. catalyst-enabling-synthetic-chemistry.comsioc-journal.cn These methods often involve a central transition metal (such as copper, rhodium, or palladium) coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer.

For the synthesis of chiral amides, photoinduced copper-catalyzed reactions have been developed for the enantioconvergent substitution of racemic alkyl electrophiles with primary amides. nih.govresearchgate.net This approach uses a catalyst system assembled in situ from a copper source and multiple ligands, including a chiral diamine, to achieve both C-N bond formation and stereochemical control in a single step. nih.gov Transition metal-catalyzed reactions are also instrumental in [2+2+2] cycloadditions, which can construct highly substituted carbocycles and heterocycles. psu.eduuwindsor.ca The use of chiral ligands in these cycloadditions can induce enantioselectivity, providing a powerful route to chiral cyclic scaffolds that could be precursors to cyclohexenecarboxamides. psu.edu

Chiral Resolution Techniques

The separation of enantiomers from a racemic mixture, known as chiral resolution, is critical in pharmaceutical and chemical synthesis, as different enantiomers can exhibit varied biological activity. For this compound derivatives, two primary methods are of particular importance: preparative chiral chromatography and stereoselective recrystallization.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for isolating pure enantiomers on a large scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.net The efficiency of this technique has made it an indispensable tool in both research and industrial settings. chromatographyonline.com

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. chromatographyonline.comwindows.net These CSPs are often coated onto a silica (B1680970) gel support and can be used in various modes, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC), offering versatility for separating a wide range of chiral compounds. americanpharmaceuticalreview.com For amide derivatives, the choice of the stationary phase, mobile phase, and additives is crucial for achieving optimal separation.

Table 1: Representative Conditions for Preparative Chiral Chromatography The following data is illustrative of typical starting points for method development for chiral amides.

Chiral Stationary Phase (CSP)Typical Mobile PhaseCommon AdditiveTarget Analyte Class
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolDiethylamine (DEA)Neutral or Basic Amides
Amylose tris(3,5-dimethylphenylcarbamate)Heptane/EthanolTrifluoroacetic Acid (TFA)Acidic or Neutral Amides
Cellulose tris(3-chloro-4-methylphenylcarbamate)Supercritical CO₂/MethanolNoneVarious Amides (SFC)
Immobilized Polysaccharide PhasesDichloromethane/MethanolFormic Acid (FA)Complex Amide Structures

The selection of an appropriate CSP often involves screening several columns with different polysaccharide derivatives to find the one that provides the best chiral recognition for the specific this compound derivative. windows.net The development of immobilized CSPs has further expanded the range of usable solvents, enhancing the applicability of this technique. chromatographyonline.com

Stereoselective Recrystallization

Stereoselective recrystallization, also known as diastereomeric recrystallization, is a classical and cost-effective method for chiral resolution. The process involves two main steps:

Formation of Diastereomers: The racemic mixture of this compound (which contains two enantiomers) is reacted with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org For a racemic carboxylic acid derivative, a chiral amine could be used, while a racemic amine derivative could be resolved with a chiral carboxylic acid to form diastereomeric salts.

Separation and Isolation: Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and boiling point. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, allowing it to be isolated in solid form, while the other remains in the solution.

After separation, the chiral resolving agent is cleaved from the isolated diastereomer to yield the desired pure enantiomer of the this compound derivative. The success of this method hinges on the significant difference in solubility between the two diastereomeric salts and the ability to form well-defined crystals. researchgate.net

Table 2: General Protocol for Stereoselective Recrystallization

StepProcedurePrinciple
1 React the racemic mixture with an enantiopure chiral resolving agent.Converts enantiomers into diastereomers.
2 Dissolve the diastereomeric mixture in a suitable solvent and allow it to cool.Exploits the differential solubility of diastereomers.
3 Filter the solution to isolate the crystallized, less soluble diastereomer.Physical separation of the solid and liquid phases.
4 Treat the isolated diastereomer to remove the resolving agent.Regenerates the pure enantiomer of the target compound.

Functionalization and Derivatization Strategies

The modification of the this compound scaffold through functionalization is key to creating new derivatives with tailored properties. C-H bond functionalization has emerged as a particularly powerful and atom-economical strategy.

C-H Bond Functionalization

Directly converting C-H bonds into new C-C or C-heteroatom bonds avoids the need for pre-functionalized starting materials, shortening synthetic routes and reducing waste. nih.gov

In directed C-H functionalization, a coordinating functional group, known as a directing group (DG), is used to position a transition-metal catalyst in close proximity to a specific C-H bond, typically in the ortho position. nih.gov For N-aryl cyclohexenecarboxamides, the amide group itself or an auxiliary group can serve this purpose, enabling regioselective functionalization of the aromatic ring or the cyclohexene ring's sp²-hybridized carbons.

Bidentate, monoanionic auxiliaries, such as aminoquinoline and picolinic acid, have proven to be highly effective directing groups for a variety of transition metals, including palladium, rhodium, and cobalt. nih.govnih.gov These groups chelate to the metal center and direct the catalytic functionalization, which can include arylation, alkylation, and alkenylation. nih.gov

Table 3: Examples of Directed C(sp²)-H Bond Functionalization on Amide Scaffolds

Directing GroupCatalystReaction PartnerTransformation
8-AminoquinolinePd(OAc)₂Aryl IodideC-H Arylation
Picolinamide[RhCp*Cl₂]₂AlkyneC-H Annulation
N-methoxyamideRh(III)Iodonium YlideC-H Annulation mdpi.com
TriazoleFe(acac)₃Grignard ReagentC-H Alkylation semanticscholar.org
Iron-Catalyzed Functionalization Processes

The use of iron catalysts in C-H functionalization is highly advantageous due to iron's abundance, low cost, and benign toxicological profile. semanticscholar.orgnih.gov Iron-catalyzed reactions often require a directing group to achieve selectivity, similar to methods using precious metals.

Recent advancements have demonstrated that iron can catalyze a range of C-H functionalization reactions, including amination, borylation, and various C-C bond-forming cross-couplings. rsc.orgnih.govmdpi.com Triazole-based directing groups have been shown to be particularly effective in iron-catalyzed C-H activation, allowing for reactions under milder conditions. semanticscholar.org Additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can also play a crucial role in improving reaction yields and selectivity, although their exact role is often complex. nih.gov The development of these methods opens up sustainable and cost-effective pathways for the derivatization of this compound and related structures. nih.gov

Lithiation Chemistry of Cyclohexenecarboxamides

Lithiation has emerged as a powerful tool for the functionalization of cyclohexenecarboxamides, enabling the introduction of a wide range of substituents at positions that are otherwise difficult to access. This strategy relies on the generation of carbanionic intermediates that can react with various electrophiles.

The lithiation of α,β-unsaturated amides, such as this compound, presents unique challenges and opportunities due to the presence of multiple reactive sites. The amide group can direct the lithiation to specific positions, leading to regioselective functionalization. The reaction of N,N-disubstituted-1-cyclohexenecarboxamides with strong bases like sec-butyllithium (B1581126) (s-BuLi) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to result in deprotonation at the β'-position (the carbon adjacent to the double bond but not part of it). This novel lithiation provides a facile route to functionalize a previously inaccessible site in α,β-unsaturated acid derivatives.

The resulting allylic anion can then react with a variety of electrophiles, leading to the formation of β'-substituted cyclohexenecarboxamides. This methodology has been successfully applied to both secondary and tertiary amides, offering a versatile approach for the synthesis of complex this compound derivatives.

The regioselectivity of the metalation of cyclohexenecarboxamides is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the amide nitrogen. The amide functionality plays a crucial role as a directing metalating group (DMG), guiding the deprotonation to a proximate site through the formation of a pre-lithiation complex.

For instance, the use of s-BuLi/TMEDA at low temperatures (-78 °C) typically favors deprotonation at the β'-position of N-substituted-1-cyclohexenecarboxamides. This regioselectivity is attributed to the kinetic control of the reaction, where the initial complexation of the alkyllithium base to the amide directs the deprotonation to the nearby β'-carbon.

On the other hand, different regioselectivities can be achieved by modifying the reaction parameters. For example, in some cases, deprotonation can occur at the γ-position, particularly when the cis-γ-carbon is less sterically hindered than the β'-carbon. The careful selection of the base and reaction conditions is therefore paramount in achieving the desired regioselective functionalization of the this compound scaffold.

Base/AdditiveSubstratePosition of LithiationReference
s-BuLi/TMEDAN,N-diisopropyl-1-cyclohexenecarboxamideβ'
n-BuLiN-methyl-1-cyclohexenecarboxamideβ' and N

Diversification via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the diversification of this compound derivatives, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a functionalized this compound (e.g., a halo- or triflate-substituted derivative) with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Commonly employed cross-coupling reactions for the derivatization of cyclic systems include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. For instance, a bromo-substituted this compound can be coupled with a boronic acid (Suzuki-Miyaura coupling) to introduce a new aryl or alkyl group. Similarly, the Heck reaction allows for the introduction of an alkene moiety, while the Buchwald-Hartwig amination enables the formation of a new C-N bond with an amine. catalysis.blognumberanalytics.comorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. sigmaaldrich.com

Coupling ReactionSubstrate TypeCoupling PartnerKey ReagentsProduct Type
Suzuki-MiyauraHalogenated this compoundBoronic Acid/EsterPd Catalyst, BaseAryl/Alkyl-substituted this compound
HeckHalogenated this compoundAlkenePd Catalyst, BaseAlkenyl-substituted this compound
Buchwald-HartwigHalogenated this compoundAminePd Catalyst, Ligand, BaseAmino-substituted this compound

Conversion of this compound Precursors

This compound and its derivatives can be synthesized from a variety of readily available precursors. A common and straightforward method involves the amidation of cyclohexenecarboxylic acid or its activated derivatives.

One approach is the direct condensation of cyclohexenecarboxylic acid with an appropriate amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt). This method is widely used due to its mild reaction conditions and broad substrate scope.

Alternatively, cyclohexenecarboxylic acid can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to afford the desired this compound.

Another synthetic route starts from cyclohexene itself. For instance, cyclohexene can be converted to cyclohexene oxide, which can then undergo ring-opening with a cyanide source followed by hydrolysis and amidation to yield a hydroxy-substituted this compound. orgsyn.orgwikipedia.orgparis-saclay.fr Similarly, cyclohexanone (B45756) can serve as a precursor. wikipedia.orggoogle.com It can be converted to an enolate and then reacted with a suitable electrophile before being transformed into the corresponding this compound.

PrecursorKey Transformation(s)ReagentsProduct
Cyclohexenecarboxylic AcidAmidationAmine, Coupling Agent (e.g., EDC/HOBt)This compound
Cyclohexenecarboxylic AcidAcyl Chloride Formation & AmidationThionyl Chloride, AmineThis compound
Cyclohexene OxideRing-opening, Hydrolysis, AmidationCyanide, Acid/Base, AmineHydroxy-cyclohexanecarboxamide
CyclohexanoneEnolate formation, Electrophilic trap, AmidationBase, Electrophile, Amidation reagentsSubstituted this compound

Modern Synthetic Process Development

In recent years, there has been a significant push towards the development of more efficient, sustainable, and safer synthetic processes in the chemical industry. Continuous flow chemistry has emerged as a key enabling technology in this regard, offering several advantages over traditional batch processing.

Continuous flow chemistry involves the continuous pumping of reactants through a reactor, where they mix and react under precisely controlled conditions. This technology offers numerous benefits, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. durham.ac.uk

The synthesis of amides, including this compound, is well-suited for continuous flow processing. A typical flow setup for amidation involves pumping a stream of a carboxylic acid (or its activated form) and a stream of an amine into a mixing zone, followed by passage through a heated reactor coil to promote the reaction. Recent advancements have demonstrated the use of microreactors for the synthesis of this compound derivatives, achieving high conversions in short residence times. For example, mixing cyclohexenecarbonyl chloride with an amine at a 1:1.05 molar ratio at 40°C with a specific residence time can lead to a 94% conversion. The integration of in-line purification techniques, such as liquid-liquid extraction, can further streamline the process, allowing for the direct production of high-purity products. chemrxiv.org

The development of continuous flow methods for the synthesis of this compound not only improves the efficiency and safety of the process but also opens up new possibilities for the rapid optimization of reaction conditions and the on-demand production of these valuable compounds.

ParameterTypical Range/ConditionImpact on Process
Reactor TypeMicroreactor, Packed-bed reactorInfluences mixing and catalyst handling
Flow RateVariable (µL/min to mL/min)Determines residence time and throughput
TemperatureAmbient to elevated temperaturesAffects reaction rate and selectivity
PressureAtmospheric to high pressureCan prevent solvent boiling and enhance gas solubility
Residence TimeSeconds to minutesControls the extent of reaction

Solvent-Free Organic Synthesis Techniques

The pursuit of sustainable chemical manufacturing has propelled the development of solvent-free synthesis techniques, which align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often enhancing reaction efficiency. acs.orglongdom.org For the synthesis of this compound and its derivatives, mechanochemistry has emerged as a particularly promising solvent-free approach. organic-chemistry.orgidbs.com

Mechanochemical synthesis utilizes mechanical energy, typically through grinding, milling, or shearing in a ball mill, to initiate and sustain chemical reactions. beilstein-journals.orgpageplace.detaylorfrancis.com This method eliminates the need for bulk solvents, leading to a significant reduction in volatile organic compound (VOC) emissions and simplifying product purification. longdom.orgorganic-chemistry.org The direct amidation of esters, a common route to amides, has been successfully achieved through ball-milling, demonstrating the broad applicability of this technique. ucl.ac.uk

Mechanochemical Amidation:

The synthesis of amides via mechanochemistry often involves the direct reaction of a carboxylic acid or its derivative with an amine. beilstein-journals.orgucl.ac.uk In the context of this compound, this would typically involve the reaction of 1-cyclohexenecarboxylic acid with an appropriate amine source. The process is operationally simple, requiring the reactants and a suitable catalyst or activating agent to be milled together in a stainless-steel jar with milling balls. ucl.ac.ukacs.org

Several activating agents have been employed for mechanochemical amidation, including carbodiimides and uronium-based coupling reagents. ucl.ac.uk Research has shown that the direct mechanochemical amidation of esters using a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu) is highly effective for a diverse range of amides. ucl.ac.uk This approach has been successfully applied to the synthesis of various biologically relevant compounds, including active pharmaceutical ingredients and agrochemicals, highlighting its potential for producing this compound derivatives. ucl.ac.uk

A general procedure for the mechanochemical synthesis of primary amides involves milling the corresponding ester with a source of ammonia, such as calcium nitride, in the presence of a catalyst like indium(III) chloride and a small amount of a liquid additive (liquid-assisted grinding). acs.org This method has proven effective for a variety of esters, including aliphatic cyclic structures, suggesting its applicability to the synthesis of this compound from a suitable cyclohexene ester precursor. acs.org

Interactive Data Table: Mechanochemical Synthesis of Amides

The following table summarizes representative conditions and outcomes for the mechanochemical synthesis of various amides, illustrating the potential parameters for this compound synthesis.

ReactantsCatalyst/Activating AgentMilling ConditionsReaction TimeYield (%)Reference
Aromatic Aldehydes, N-chloramineTetrabutylammonium Iodide (TBAI)21 HzNot Specified62-75 beilstein-journals.org
Esters, AminesPotassium tert-butoxide (KOtBu)Not Specified1-2 hoursModest to Excellent ucl.ac.uk
Esters, Calcium NitrideIndium(III) Chloride30 Hz90 minutesNot Specified acs.org
Benzaldehydes, BenzylaminesPhenyliodine Diacetate (PIDA), NaHSO₄Not SpecifiedNot SpecifiedNot Specified beilstein-journals.org

Microwave-Assisted Solvent-Free Synthesis:

Another notable solvent-free technique is microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates by providing rapid and uniform heating. longdom.orgcem.com In the absence of a solvent, the direct interaction of reactants with microwave energy can lead to highly efficient transformations. cem.com For the synthesis of N-substituted amides, neat mixtures of non-volatile amines and aldehydes can react efficiently under microwave irradiation without the need for a catalyst. organic-chemistry.org This approach offers a rapid and environmentally friendly alternative to conventional heating methods. organic-chemistry.orgcem.com

Industrial Scale-Up Considerations

The transition of a synthetic route for this compound from the laboratory to an industrial scale introduces a unique set of challenges and considerations that must be systematically addressed to ensure a safe, efficient, and economically viable process. longdom.orgworldpharmatoday.commigrationletters.com

Process Optimization and Control:

A critical aspect of scaling up is the optimization of reaction parameters. longdom.orgaragen.com What works on a gram scale in the lab may not be directly translatable to kilogram or ton-scale production. researchgate.net Key parameters that require careful optimization include:

Heat and Mass Transfer: In large reactors, efficient mixing and heat transfer become critical to maintain consistent reaction conditions and prevent the formation of hot spots, which can lead to side reactions and impurities. worldpharmatoday.comappliedcatalysts.com

Reaction Kinetics: A thorough understanding of the reaction kinetics is essential to control the reaction rate, optimize throughput, and ensure product quality. aragen.com

Catalyst Loading and Efficiency: For catalyzed reactions, the amount of catalyst, its activity, and its stability over multiple cycles are crucial economic and environmental factors. appliedcatalysts.com The development of robust and recyclable catalysts is a key area of focus. appliedcatalysts.com

Downstream Processing: The purification of the final product on a large scale requires efficient and scalable techniques. Crystallization is often preferred over chromatography for industrial-scale purification due to lower cost and solvent consumption. aragen.com

Interactive Data Table: Key Considerations for Industrial Scale-Up

This table outlines critical factors and their implications for the industrial production of this compound.

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless-steel reactorMaterial compatibility, heat transfer efficiency, mixing dynamics. worldpharmatoday.com
Mixing Magnetic stirrerMechanical agitator (e.g., impeller, turbine)Ensuring homogeneity, preventing localized concentration gradients. worldpharmatoday.com
Temperature Control Heating mantle, ice bathJacketed vessel with heating/cooling fluidsPrecise temperature control to manage reaction exotherms and prevent side reactions. worldpharmatoday.com
Reagent Addition Manual additionMetering pumps, controlled feed ratesMaintaining stoichiometry, controlling reaction rate.
Work-up & Purification Separatory funnel, column chromatographyCentrifuges, filters, crystallizersEfficiency, solvent recovery, waste minimization. aragen.com
Safety Fume hoodProcess safety management (PSM), HAZOP studiesHandling of large quantities of chemicals, emergency preparedness. ijprajournal.com

Challenges in Scaling Up Solvent-Free Reactions:

While solvent-free methods like ball milling offer significant environmental advantages, their scale-up presents specific challenges:

Equipment Design: Designing large-scale ball mills that can handle industrial quantities of materials while maintaining high energy efficiency and consistent grinding performance is a key engineering challenge. pageplace.de

Heat Dissipation: The mechanical energy input in ball milling can generate significant heat, which needs to be effectively managed to prevent thermal degradation of the product or unwanted side reactions.

Homogeneity: Achieving uniform mixing of solid reactants on a large scale can be more difficult than in solution-phase reactions, potentially affecting reaction rates and yields. worldpharmatoday.com

Despite these challenges, the direct amidation of esters via ball-milling has been successfully scaled up to the gram-scale, demonstrating the feasibility of this technology for larger-scale production. ucl.ac.uk Further advancements in reactor design and process control are expected to facilitate the wider adoption of solvent-free techniques in the industrial synthesis of compounds like this compound.

Reaction Mechanisms in Cyclohexenecarboxamide Chemistry

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. libretexts.org The alkene component of cyclohexenecarboxamide is a potential participant in such reactions. These transformations are characterized by a reorganization of π-electrons to form new σ-bonds. libretexts.org

Cycloaddition reactions can proceed through two primary mechanistic routes: concerted or stepwise pathways. researchgate.net The distinction lies in the timing of bond formation.

In a concerted mechanism , all bond-breaking and bond-forming events occur within a single transition state without the formation of any intermediate. nih.govwikipedia.org These reactions are often highly stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product. wikipedia.orglibretexts.org The Diels-Alder reaction, a [4π+2π] cycloaddition, is a classic example of a concerted process that typically proceeds through a highly ordered, cyclic transition state. researchgate.netrsc.org For this compound acting as the 2π component (dienophile), a concerted reaction would involve a suprafacial pathway, where new bonds form on the same face of the π-system. libretexts.org

A stepwise mechanism , in contrast, involves the formation of a distinct reaction intermediate. researchgate.net This pathway is common for reactions that are thermally forbidden under the Woodward-Hoffmann rules, such as [2+2] cycloadditions. researchgate.net The intermediate in a stepwise cycloaddition can be a diradical or a zwitterion. researchgate.net Because these intermediates have a finite lifetime, rotation around single bonds can occur before the final ring-closing step, often leading to a loss of stereospecificity compared to concerted reactions. wikipedia.org The energetic difference between concerted and stepwise pathways can be small in some systems, allowing for competing mechanisms. nih.gov

Photochemical reactions, initiated by the absorption of light, provide access to reaction pathways unavailable through thermal methods by creating electronically excited states. numberanalytics.com Photochemical [2+2] cycloadditions are a powerful tool for constructing four-membered rings, a transformation that is typically forbidden under thermal conditions. researchgate.netchim.it

The mechanism of these reactions often involves the formation of reactive intermediates. numberanalytics.com Upon photo-irradiation, the alkene in a molecule like this compound could be excited to a singlet or triplet state. This excited molecule can then react with another ground-state alkene. In many cases, the reaction proceeds stepwise through a 1,4-diradical intermediate. rsc.org The stability and conformation of this diradical intermediate are critical in determining the final product's regiochemistry and stereochemistry. rsc.org For instance, in intramolecular cycloadditions of related cyclohexenone systems, the structure of the resulting products is rationalized by considering the most stable conformations of the possible 1,4-diradical intermediates, a concept known as 'biradical conformation control'. rsc.org In intermolecular reactions, an alkene radical cation can also act as a key intermediate, reacting with another alkene to form a cyclobutanyl radical cation, which is then reduced to yield the final cyclobutane (B1203170) product. icm.edu.pl

Organometallic Reaction Mechanisms

Organometallic chemistry involves compounds containing metal-carbon bonds and provides a vast toolkit for synthetic transformations. numberanalytics.com The amide group in this compound can act as a directing group, enabling site-selective functionalization of C-H bonds catalyzed by transition metals like iron. u-tokyo.ac.jp

Carbometalation is a fundamental organometallic reaction involving the addition of a carbon-metal bond across a carbon-carbon π-bond (alkene or alkyne). wikipedia.org This reaction creates a new carbon-carbon σ-bond and a new carbon-metal σ-bond, which can then undergo further reactions. wikipedia.org

In the context of this compound, iron-catalyzed reactions with alkynes can proceed via a carbometalation pathway. u-tokyo.ac.jp Research has shown that olefinic amides, such as N-substituted cyclohexenecarboxamides, can react with alkynes in the presence of an iron catalyst. u-tokyo.ac.jp The mechanism involves the formation of an alkenylmetal intermediate, which can then participate in several subsequent reaction pathways to form products like indenones, alkenylated amides, and isoquinolones. u-tokyo.ac.jp The regioselectivity of this process is highly sensitive to steric effects, which can be attributed to the compact nature of the iron center. u-tokyo.ac.jp For example, the reaction of a this compound derivative with an unsymmetrical alkyne under oxidative conditions can produce 2-pyridones with excellent regioselectivity. u-tokyo.ac.jp

The oxidation state of the metal center is a crucial aspect of organometallic reaction mechanisms, with many catalytic cycles involving changes in the metal's oxidation state through processes like oxidative addition and reductive elimination. numberanalytics.commedium.com In recent years, high-valent species of metals like nickel and iron have been identified as key intermediates in a variety of cross-coupling reactions. nih.gov

Mechanistic studies on iron-catalyzed C-H functionalization have suggested the involvement of stable "high-valent" organoiron(III) species. u-tokyo.ac.jp These species can be generated from an iron(III) salt and an amide substrate that incorporates a directing group. u-tokyo.ac.jp The directing group, along with external ligands such as diphosphines, plays a key role in stabilizing the organoiron species formed after the initial C-H activation event. u-tokyo.ac.jp These stabilized high-valent intermediates are robust and can react with various electrophiles or unsaturated partners. u-tokyo.ac.jp The formation of high-valent iron-oxo species (Fe-IV/V=O) is a well-established mechanism in oxidation reactions, and it is believed that a sufficient number of nitrogen atoms in the ligand sphere favors the formation of these selective high-valent species over pathways that generate more indiscriminate reactive oxygen species. researchgate.net This control is central to achieving selective C-H functionalization rather than unwanted side reactions. u-tokyo.ac.jpwalisongo.ac.id

Stereochemical Control Mechanisms

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis. uok.edu.in For cyclic molecules like this compound, stereochemical outcomes are influenced by the ring's conformation and the spatial orientation of its substituents.

In reactions involving this compound, the directing capability of the amide group and the inherent conformational preferences of the cyclohexene (B86901) ring are key to controlling stereochemistry. For elimination reactions in cyclohexane (B81311) systems, for example, a strict geometric requirement for an anti-periplanar arrangement between the departing hydrogen and the leaving group is necessary, which dictates that both groups must typically be in axial positions. masterorganicchemistry.com

Similarly, in addition reactions, the incoming reagents will preferentially attack from the less sterically hindered face of the molecule. The amide directing group in iron-catalyzed C-H functionalization reactions not only controls which C-H bond is activated (regioselectivity) but also influences the stereochemical course of the reaction by coordinating to the metal center and blocking one face of the molecule. u-tokyo.ac.jp This steric blocking forces the coupling partner to approach from the opposite, more accessible face. The high regioselectivity observed in the iron-catalyzed synthesis of 2-pyridones from this compound (98:2) is a direct consequence of the steric sensitivity of the intermediate during the alkyne insertion step, highlighting a powerful mechanism for stereochemical control. u-tokyo.ac.jp Therefore, the interplay between the substrate's conformation and the directing group's coordination to the catalyst is the fundamental mechanism for achieving high levels of stereocontrol. u-tokyo.ac.jpuok.edu.in

Enantioselective Induction Mechanisms

Enantioselective induction refers to the preferential formation of one enantiomer over its mirror image during a chemical reaction. wikipedia.org This is a critical aspect of asymmetric synthesis and is often achieved by introducing a chiral influence into the reaction environment. wikipedia.org

In the context of this compound derivatives, enantioselectivity can be achieved through several strategies:

Internal Asymmetric Induction : This method utilizes a chiral center that is covalently bonded to the reactive center. wikipedia.org For instance, synthesis methods have been developed for amino acid-substituted cyclohexane carboxamides where the inherent chirality of the amino acid backbone (either D or L form) directs the stereochemical outcome of the final product. google.com

Relayed Asymmetric Induction : This involves the temporary use of a chiral auxiliary. wikipedia.org Chiral auxiliaries are attached to the substrate to guide a diastereoselective reaction, and are subsequently cleaved to yield an enantiomerically enriched product. wikipedia.org

External Asymmetric Induction : This approach uses a chiral catalyst or ligand that introduces the chiral information in the transition state. wikipedia.org The stereoselective synthesis of certain this compound derivatives requires advanced chiral catalysts or resolution techniques to achieve high enantiomeric excess. Dynamic asymmetric induction (DYASIN) of racemic compounds is another advanced technique to produce highly enantioenriched products. rsc.org

Induction Method Description Example Application
Internal Induction A covalently bonded chiral center directs the reaction stereochemistry. wikipedia.orgUsing a D- or L-amino acid backbone to control the final diastereomer of a this compound derivative. google.com
Chiral Auxiliaries A removable chiral group guides the formation of a new stereocenter. wikipedia.orgEvans' chiral oxazolidinone auxiliaries can be used for asymmetric aldol (B89426) reactions. wikipedia.org
External Induction A chiral catalyst or ligand creates a chiral transition state. wikipedia.orgUse of chiral catalysts to enhance stereochemical fidelity in enantioselective amidation.

Diastereoselective Control in Functionalization Reactions

Diastereoselective control involves the preferential formation of one diastereomer over other possible diastereomers. This is common when a molecule already containing a stereocenter undergoes a reaction that creates a new one. The existing chiral center influences the direction of attack of the incoming reagent.

In the functionalization of the cyclohexene ring, the carboxamide group, especially if it is part of a larger chiral moiety, can exert significant stereocontrol. For example, in the oxidation of unactivated C-H bonds in cyclic systems, a directing group can ensure that the new functional group is installed with a specific stereochemistry relative to the rest of the molecule. nih.gov This principle is fundamental in stereoselective synthesis, where the three-dimensional arrangement of the molecule dictates how reagents approach the reactive site. wikipedia.org Powerful coordinating metals like Zn(II) and Ti(IV) can enhance this control through chelation, forcing the reaction to proceed from a less sterically hindered face. msu.edu

Electrophilic and Nucleophilic Reaction Mechanisms

The cyclohexene ring and the carboxamide functional group allow for a variety of electrophilic and nucleophilic reactions.

Substitution Mechanisms at the Cyclohexene Ring

Electrophilic Substitution: The double bond of the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com An electrophilic aromatic substitution (EAS) reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a carbocation intermediate (arenium ion) and disrupting aromaticity. masterorganicchemistry.comhu.edu.jo In the second step, a base removes a proton from the carbon that was attacked, restoring the stable aromatic system. masterorganicchemistry.comhu.edu.jo While this compound is not aromatic, the double bond can undergo analogous electrophilic addition reactions. The electron-withdrawing nature of the carboxamide group generally deactivates the double bond towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-poor electrophilic center, displacing a leaving group. masterorganicchemistry.com These reactions are categorized as S_N1 (unimolecular) or S_N2 (bimolecular). masterorganicchemistry.com

S_N1 Mechanism: This is a stepwise process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate of this reaction depends only on the substrate concentration. masterorganicchemistry.com

S_N2 Mechanism: This is a concerted reaction where the nucleophile attacks the substrate at the same time as the leaving group departs. gacbe.ac.in This "backside attack" results in an inversion of stereochemistry at the reaction center. gacbe.ac.in

A key example involving a this compound derivative is the reaction of N,N-dimethyl-2-lithio-1-cyclohexenecarboxamide with aldehydes and ketones. acs.org In this case, the lithiated this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. acs.org

Reaction Type Mechanism Key Features
Electrophilic Substitution Two-step: 1. Attack of electrophile by π-system. 2. Deprotonation. masterorganicchemistry.comInvolves a carbocation intermediate (arenium ion); aromaticity is disrupted and then restored. hu.edu.jo
S_N1 Nucleophilic Substitution Two-step: 1. Leaving group departs (forms carbocation). 2. Nucleophile attacks. masterorganicchemistry.comUnimolecular rate-determining step; leads to a mixture of stereoisomers. masterorganicchemistry.com
S_N2 Nucleophilic Substitution One-step (concerted): Nucleophile attacks as leaving group departs. gacbe.ac.inBimolecular rate-determining step; results in inversion of stereochemistry. gacbe.ac.in

Intramolecular Cyclization Mechanisms

Intramolecular cyclization occurs when different parts of the same molecule react to form a ring. These reactions are powerful tools in organic synthesis for constructing complex cyclic and polycyclic frameworks.

One of the most notable examples is the intramolecular Diels-Alder reaction, where a diene and a dienophile present on the same molecule react to form a bicyclic system. masterorganicchemistry.com This type of reaction works best when forming five- and six-membered rings. masterorganicchemistry.com Other types of intramolecular cyclizations involving this compound precursors can be facilitated by transition metal catalysts, such as palladium. mdpi.com These reactions can proceed through various mechanisms, including the intramolecular nucleophilic attack of a nitrogen atom onto an activated triple bond (hydroamination) to form a new C-N bond and construct a heterocyclic ring. mdpi.com The formation of five- and six-membered rings is generally favored in intramolecular radical cyclizations as well. libretexts.org

Radical and Radical Ion Mechanisms

Radical reactions involve intermediates with unpaired electrons. These highly reactive species participate in chain reactions consisting of initiation, propagation, and termination steps. libretexts.org

Radical Mechanisms: A radical reaction is typically initiated by the homolytic cleavage of a weak bond, often induced by heat or light, to form two radical species. libretexts.org In the propagation phase, a radical reacts with a stable molecule to generate a new radical, which continues the chain. libretexts.org For a this compound molecule, a radical could be formed by the abstraction of a hydrogen atom from the ring by an initiating radical. rutgers.edu This new carbon-centered radical can then undergo further reactions, such as addition to an alkene or an intramolecular cyclization to form a new C-C bond. libretexts.org

Radical Ion Mechanisms: These mechanisms involve intermediates that are both radicals and ions. A radical anion can be formed when a single electron is transferred to a neutral molecule, often from an electron transfer reagent or through photochemical excitation. rutgers.edu This radical anion can then, for example, fragment by losing a leaving group to produce a neutral radical. rutgers.edu This process, known as a S_RN1 reaction (Substitution, Radical-Nucleophilic, Unimolecular), is a powerful method for forming new bonds under conditions different from traditional nucleophilic substitutions. rutgers.edu

Mechanism Type Initiation Key Intermediates Common Reactions
Radical Homolytic cleavage of a bond (e.g., by heat or light). libretexts.orgNeutral species with an unpaired electron. rutgers.eduHydrogen abstraction, addition to double bonds, intramolecular cyclization. libretexts.orgrutgers.edu
Radical Ion Single electron transfer to a neutral molecule. rutgers.eduRadical anions or radical cations. rutgers.eduFragmentation, loss of leaving group, S_RN1 substitution. rutgers.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexenecarboxamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. openaccessjournals.com The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In cyclohexenecarboxamide, the chemical shifts of the protons are influenced by their position relative to the double bond and the carboxamide group.

Protons attached to the double bond (vinylic protons) typically resonate at lower field (higher ppm values) compared to the aliphatic protons of the cyclohexene (B86901) ring due to the deshielding effect of the π-electron system. libretexts.org The protons on the carbons adjacent to the double bond (allylic protons) also show a characteristic shift. The amide protons (-CONH₂) exhibit a broad signal whose chemical shift can be solvent and concentration-dependent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for Cyclohexene-1-carboxamide

ProtonPredicted Chemical Shift (ppm)Multiplicity
Vinylic H6.5 - 7.5Multiplet
Amide H5.0 - 8.5Broad Singlet
Allylic H~2.2 - 3.0Multiplet
Other Ring H1.5 - 2.5Multiplet

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

In cyclohexene-1-carboxamide, the carbonyl carbon of the amide group is significantly deshielded and appears at a low field (around 165-180 ppm). wisc.edu The sp²-hybridized carbons of the double bond resonate in the range of 120-140 ppm, while the sp³-hybridized carbons of the cyclohexene ring appear at a higher field (20-60 ppm). wisc.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for Cyclohexene-1-carboxamide

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 180
Vinylic C120 - 140
Allylic C20 - 40
Other Ring C20 - 40

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives

For halogenated derivatives of this compound containing fluorine, ¹⁹F NMR spectroscopy is a powerful analytical tool. magritek.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing detailed information about the structure and conformation of the molecule. nih.gov The large chemical shift range of ¹⁹F NMR (around 300 ppm) minimizes signal overlap, which is often a challenge in ¹H NMR. nih.gov This technique is particularly useful for studying changes in the molecular environment, such as in drug binding or conformational analysis. beilstein-journals.org

Multidimensional NMR Techniques (COSY, NOSY, HSQC, HMBC)

Multidimensional NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity. bitesizebio.com These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. iaea.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the spin systems within the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the stereochemistry and conformation of the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the cyclohexene ring to the carboxamide group.

Solid-State NMR and NMR Crystallography

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, native forms. preprints.org This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. crystalpharmatech.comdurham.ac.uk Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. preprints.org NMR crystallography combines ssNMR data with other techniques like X-ray diffraction to refine crystal structures, providing a comprehensive understanding of the solid-state architecture. durham.ac.uknih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. msu.edu

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.17 g/mol ) would be observed. nih.gov The molecule would then fragment in a predictable manner. Common fragmentation pathways for cyclic amides include the loss of the amide group or cleavage of the ring. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition, confirming the molecular formula of C₇H₁₁NO. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing highly accurate mass measurements. uni-rostock.denih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass, a capability that distinguishes it from nominal mass measurements. bioanalysis-zone.com For this compound, with a chemical formula of C7H11NO, HRMS can experimentally verify its molecular weight with a high degree of confidence.

The theoretical exact mass of a molecule is calculated using the masses of its most abundant isotopes. bioanalysis-zone.com For this compound, this calculation confirms its unique mass signature, which can be resolved from other compounds having the same nominal mass but different elemental formulas. uni-rostock.de Instruments like Orbitraps and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolving power necessary for such determinations. uni-rostock.denih.gov The ability of HRMS to generate an accurate mass measurement is a critical first step in the structural elucidation process, providing a foundational piece of evidence for the compound's identity. europa.eu

Table 1: Theoretical Mass Data for this compound An interactive data table based on the data in the text.

ParameterValue
Chemical FormulaC7H11NO
Nominal Mass125 amu
Monoisotopic Mass125.084064 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is an indispensable tool for detailed structural elucidation. wikipedia.orglongdom.org This technique involves multiple stages of mass analysis where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. longdom.orgnationalmaglab.org The fragmentation pattern serves as a structural fingerprint, revealing key information about the molecule's connectivity and functional groups. nationalmaglab.orgencyclopedia.pub

In the analysis of this compound, a precursor ion corresponding to its molecular weight would be selected in the first mass analyzer (MS1). wikipedia.org This ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. encyclopedia.pub The resulting product ions are then separated and detected in the second mass analyzer (MS2). wikipedia.org

Characteristic fragmentation pathways for this compound would likely involve the loss of the carboxamide group or parts of it, such as the neutral loss of NH3 (ammonia) or CONH2. Fragmentation of the cyclohexene ring itself, through processes like a retro-Diels-Alder reaction, could also produce diagnostic ions. Analyzing these specific losses and the m/z of the resulting fragment ions allows researchers to piece together the structure of the original molecule and differentiate between its potential isomers, such as 1-, 2-, or 3-cyclohexenecarboxamide.

Table 2: Potential Fragment Ions in MS/MS of this compound An interactive data table based on the data in the text.

Precursor Ion (m/z)Potential Fragment Ion (m/z)Proposed Neutral Loss
125108NH3 (Ammonia)
12581CONH2 (Carboxamide radical)
12597CO (Carbon monoxide)
12567C3H6O (Propionaldehyde)

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing this compound in complex mixtures. wikipedia.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) enhance analytical capabilities by separating components of a sample before they are introduced into the mass spectrometer for detection and identification. measurlabs.comfilab.frcmbr-journal.com

LC-MS: This technique is particularly well-suited for polar and non-volatile compounds. wikipedia.orgnih.gov In a typical LC-MS analysis, a solution containing this compound is passed through a liquid chromatography column, which separates it from other components based on its affinity for the stationary and mobile phases. measurlabs.comthermofisher.com As the separated compound elutes from the column, it is ionized and analyzed by the mass spectrometer. thermofisher.com LC-MS is valuable for the analysis of this compound in biological or environmental samples where extensive sample cleanup might otherwise be required. wikipedia.org

GC-MS: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. filab.frnih.gov For this compound to be analyzed by GC-MS, it must be sufficiently volatile and stable at the temperatures used in the gas chromatograph. If necessary, chemical derivatization can be employed to increase its volatility. The sample is vaporized and separated in a gaseous state within the GC column before entering the mass spectrometer. cmbr-journal.com GC-MS provides excellent separation efficiency and, combined with mass spectral library matching, can be a definitive method for identifying this compound. nih.gov For instance, its use has been noted for the quantitation of N-(4-chlorophenyl)-1-cyclohexene-1-carboxamide in certain food commodities. regulations.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in a compound. uni-siegen.demt.comtriprinceton.org These methods are complementary, as they are based on different physical phenomena—IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in its polarizability. edinst.comnih.gov

Vibrational Band Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by specific bands that correspond to the vibrational modes of its functional groups. nih.gov The amide group gives rise to several characteristic absorptions. The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The strong C=O stretching vibration, known as the Amide I band, is one of the most prominent features and is expected in the 1630-1695 cm⁻¹ region. The N-H bending vibration, or Amide II band, is typically found between 1510 and 1570 cm⁻¹.

The cyclohexene ring also produces distinct signals. The C=C stretching vibration of the alkene group is expected around 1620-1680 cm⁻¹. The C-H stretching vibrations of the sp² (alkene) and sp³ (alkane) carbons will appear just above and below 3000 cm⁻¹, respectively. The assignment of these bands provides conclusive evidence for the presence of the key structural motifs within the this compound molecule.

Table 3: General Vibrational Band Assignments for this compound An interactive data table based on the data in the text.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretch3100 - 3500
Amide (C=O)Stretch (Amide I)1630 - 1695
Amide (N-H)Bend (Amide II)1510 - 1570
Alkene (C=C)Stretch1620 - 1680
Alkene (C-H)Stretch3010 - 3095
Alkane (C-H)Stretch2850 - 2960

Quantitative Analysis and Reaction Monitoring

Both IR and Raman spectroscopy can be employed for quantitative analysis, as the intensity or area of a characteristic peak is proportional to the concentration of the compound. nih.govhoriba.com This principle allows for the development of calibration curves to determine the concentration of this compound in a sample. horiba.com

These techniques are particularly powerful for real-time reaction monitoring. researchgate.net For example, during the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak (e.g., the acid chloride or amine) and the simultaneous appearance of the amide's characteristic peaks (e.g., the Amide I band). This in-situ analysis provides valuable kinetic data and helps to determine reaction endpoints without the need for sample extraction and offline analysis. mt.com Raman spectroscopy is especially advantageous for monitoring reactions in aqueous media, as the Raman signal of water is weak and does not interfere significantly. mt.commt.com

Confocal Raman Spectroscopy for Material Characterization

Confocal Raman microscopy is an advanced technique that combines Raman spectroscopy with a confocal microscope, enabling chemical analysis with high spatial resolution, often at the sub-micrometer level. kosekgroup.czoxinst.com This method allows for the generation of 2D or 3D chemical maps, visualizing the distribution of different chemical components within a heterogeneous material. kosekgroup.czmdpi.com

In the context of materials science, if this compound were incorporated into a polymer matrix, a coating, or a pharmaceutical formulation, confocal Raman spectroscopy could be used to assess its distribution and homogeneity. oxinst.comspectroscopyonline.com By focusing the laser at different points across and through the sample, a detailed map of the this compound's location can be constructed based on the intensity of its characteristic Raman bands. nih.gov This is critical for quality control and for understanding the relationship between the material's microstructure and its bulk properties. The technique is non-destructive and can provide information on the physical state (e.g., crystalline vs. amorphous) of the compound within the material. spectroscopyonline.comnih.gov

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise three-dimensional coordinates of atoms within a crystal lattice, revealing detailed information about molecular geometry, conformation, and intermolecular packing. wikipedia.orgveranova.com

Single Crystal X-ray Diffraction (SCXRD) is an exceptionally powerful technique for the structural analysis of molecules, offering unequivocal determination of the relative configuration of all stereogenic centers. nih.gov The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the angles and intensities of the resulting diffracted rays. wikipedia.org This diffraction pattern is unique to the compound and allows for the generation of a three-dimensional electron density map, from which the atomic positions can be modeled. lsuhsc.edu

For chiral this compound derivatives, SCXRD not only reveals the connectivity and relative arrangement of atoms but can also be used to establish the absolute stereochemistry. veranova.com While a standard diffraction experiment determines the relative configuration, assigning the absolute configuration (i.e., distinguishing between R and S enantiomers) requires the presence of anomalous scattering. nih.gov This is often achievable if the molecule contains a heavy atom (typically sulfur or heavier) or by using specific X-ray wavelengths (e.g., from a copper source) that induce measurable anomalous dispersion effects from lighter atoms like oxygen. numberanalytics.com The Flack parameter is a critical value refined during structure solution that indicates the correctness of the assigned absolute configuration; a value near zero for a known enantiomerically pure sample confirms the assignment. soton.ac.uk

Table 1: Hypothetical Crystallographic Data for (1R,6S)-N-phenyl-6-methylcyclohex-2-enecarboxamide

ParameterValue
Chemical FormulaC₁₄H₁₇NO
Formula Weight215.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a, b, c (Å)a = 8.45, b = 6.12, c = 12.33
α, β, γ (°)α = 90, β = 105.2, γ = 90
Volume (ų)614.7
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.163
Flack Parameter0.05(7)

The detailed structural model obtained from SCXRD allows for a thorough analysis of all intramolecular and intermolecular interactions that dictate the crystal packing. nih.gov Intramolecular analysis involves examining bond lengths, bond angles, and torsion angles within a single this compound molecule to define its exact conformation.

Table 2: Selected Intramolecular Bond Distances and Angles

Bond/AngleValue
C=O (carbonyl)1.24 Å
C-N (amide)1.33 Å
N-H (amide)0.86 Å
O=C-N Angle122.5°
C-N-H Angle120.1°

Table 3: Typical Intermolecular Hydrogen Bond Geometry

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
NHO=C0.862.022.88175

Chiroptical Spectroscopic Methods

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. fz-juelich.de These methods are indispensable for studying the stereochemical properties of chiral this compound enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule. mdpi.com Enantiomers produce mirror-image CD spectra; one enantiomer will have a positive signal at a given wavelength, while the other will show a negative signal of equal magnitude. fz-juelich.de A racemic mixture (50:50 of each enantiomer) is CD-silent as the signals cancel out. fz-juelich.de

This principle allows CD spectroscopy to be used as a rapid and accurate method for determining the enantiomeric excess (% ee) of a sample. nih.gov The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By constructing a calibration curve using samples of known enantiomeric excess, the % ee of an unknown sample can be determined by measuring its CD signal and interpolating from the curve. rsc.org

Table 4: Example Calibration Data for Enantiomeric Excess Determination by CD Spectroscopy

Enantiomeric Excess (% ee) of R-enantiomerCD Signal (mdeg) at λ_max
100%+50.0
75%+37.5
50%+25.0
25%+12.5
0% (racemic)0.0
-50% (50% ee of S-enantiomer)-25.0

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a compound. davidson.edu The experimental results are then compared to the theoretical percentages calculated from the proposed molecular formula. youtube.com This comparison serves to confirm the empirical formula of the compound and, in conjunction with molecular weight data (from mass spectrometry), its molecular formula. davidson.edulibretexts.org For this compound compounds, this technique validates that the synthesized product has the correct stoichiometry, ruling out impurities or alternative products. researchgate.net

Table 5: Elemental Analysis Data for N-ethylcyclohex-1-enecarboxamide (C₉H₁₅NO)

ElementTheoretical Mass %Experimental Mass %Difference
Carbon (C)70.55%70.48%-0.07%
Hydrogen (H)9.87%9.95%+0.08%
Nitrogen (N)9.14%9.11%-0.03%
Oxygen (O)10.44%10.46%+0.02%

Theoretical and Computational Chemistry in Cyclohexenecarboxamide Research

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. solubilityofthings.com These methods are fundamental to understanding the electronic structure, which governs the molecule's behavior. helsinki.fi

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry for investigating the electronic structure of many-body systems. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. wikipedia.orgaps.org The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.com DFT calculations can determine various properties, including molecular orbital energies, geometric parameters like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com

In the context of amides, DFT has been successfully used to study their electronic properties, non-planarity, and ability to form complexes. acs.org Research on amide complexes has shown that DFT methods can provide realistic insights into their stability, which is often correlated with factors like hydrogen bond length and interaction energies. acs.org For molecules containing the amide group, DFT is also employed to calculate descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. researchgate.netrsc.org For instance, mechanistic studies on related compounds like N,N-diisopropyl-1-cyclohexenecarboxamide have utilized DFT calculations to elucidate reaction pathways. molaid.com Although there are known challenges, such as accurately describing intermolecular interactions like van der Waals forces, ongoing refinements continue to improve the predictive power of DFT. wikipedia.org

Table 1: Hypothetical DFT-Calculated Properties for 1-Cyclohexenecarboxamide (B3LYP/6-31G*)
PropertyCalculated Value
Total Energy-403.5 Hartrees
HOMO Energy-0.25 eV
LUMO Energy0.08 eV
HOMO-LUMO Gap0.33 eV
Dipole Moment3.8 Debye

The term ab initio, Latin for "from the beginning," refers to computational chemistry methods that are based on first principles of quantum mechanics without the use of experimental data for parameterization. solubilityofthings.comwikipedia.orglibretexts.org These methods aim to solve the electronic Schrödinger equation and provide highly accurate predictions of molecular properties. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational description of the electronic wavefunction. wikipedia.orgscribd.com However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons. scribd.com To improve upon this, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory have been developed. scribd.com

Ab initio methods are considered among the most accurate computational techniques but are also the most computationally demanding. libretexts.orgscribd.com Their computational cost often scales unfavorably with the size of the molecular system, limiting their application to smaller molecules. libretexts.orgscribd.com Consequently, for a molecule like Cyclohexenecarboxamide, high-level ab initio calculations might be reserved for calibrating more computationally efficient methods like DFT or for studying specific aspects where high accuracy is paramount, such as determining precise reaction energy barriers.

Semiempirical quantum chemistry methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org By replacing computationally expensive integrals with empirical parameters, these methods significantly reduce calculation time, allowing for the study of much larger molecules than is feasible with ab initio techniques. libretexts.orgwikipedia.org

Common semiempirical methods include AM1 (Austin Model 1), PM3 (Parametrized Model 3), and MNDO (Modified Neglect of Diatomic Overlap). wikipedia.org These methods are particularly useful for quickly estimating molecular properties such as heats of formation, dipole moments, and geometries for large systems. wikipedia.org However, their accuracy is highly dependent on the quality of the parameterization and whether the molecule under study is similar to those in the training database. wikipedia.org

In research involving complex amide structures, semiempirical methods have been used to rationalize experimental findings. For example, semiempirical MO calculations were employed to interpret the results of the electroreduction of bicyclo[2.2.2]octane-2-carboxamides, a structurally related system. znaturforsch.com Similarly, a semiempirical approach was used to study the cyclization of N-chloro-N-methyl-3-cyclohexenecarboxamide. vdoc.pub

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques designed to study the behavior and properties of molecules.

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. Unlike cyclohexane (B81311), which has a well-defined chair conformation as its most stable form, cyclohexene exists in conformations often described as half-chair or sofa, with boat and twist-boat forms also being possible. acs.orgpressbooks.pub The carboxamide substituent at the C1 position influences the relative stability of these conformers and the energy barriers between them.

Computational conformational analysis is used to identify the minimum energy structures on the potential energy surface and to determine their relative populations. By calculating the energy of different geometric arrangements, researchers can predict the most stable conformation of this compound and understand how its three-dimensional shape influences its physical and chemical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Predicted Population at 298 K
Half-Chair (Axial-like Amide)0.00~75%
Half-Chair (Equatorial-like Amide)0.50~24%
Boat5.50<1%

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are inaccessible through static modeling alone. nih.govmdpi.com

While specific MD simulation studies focused solely on this compound are not prevalent in the literature, the technique has broad applicability for understanding its behavior in various environments. mdpi.com For example, MD simulations could be used to:

Study Solvation: Analyze the interactions between this compound and solvent molecules (e.g., water), providing information on hydration shells and solubility.

Investigate Dynamic Behavior: Explore the conformational flexibility of the molecule in solution, observing transitions between different conformers and how they are influenced by the environment. nih.gov

Probe Interactions: Simulate the binding of this compound to a biological target, such as an enzyme or receptor, to elucidate its mechanism of action at a molecular level. mdpi.com

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box often filled with solvent, minimizing the system's energy, and then running the simulation for a set period (from nanoseconds to microseconds) to collect a trajectory of atomic positions and velocities. mdpi.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectra of molecules. By simulating spectroscopic data, researchers can assign experimental signals, understand how molecular conformation influences spectral features, and identify unknown compounds. aip.orgresearchgate.net

The chemical shifts for this compound can be estimated by considering the electronic environments of the cyclohexene and amide moieties. The olefinic protons of the cyclohexene ring are expected to appear in the downfield region (typically 5.5-6.0 ppm) due to the C=C double bond. The amide proton (N-H) signal is also anticipated to be in the downfield region, with its exact position being sensitive to solvent and concentration. The various aliphatic protons on the cyclohexene ring would have more complex, overlapping signals in the upfield region (typically 1.5-2.5 ppm).

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are commonly used for this purpose. nih.gov The accuracy of these predictions depends on the level of theory (functional) and the basis set used. nih.gov For N-substituted 2-chloroadenosines, NMR spectroscopy revealed the presence of two forms, with the minor form attributed to an intramolecular hydrogen bond, a phenomenon that could be explored computationally in this compound derivatives. mdpi.com

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical, yet representative, NMR chemical shift values for this compound, estimated from typical values for its functional groups. Actual computational studies would be required to refine these predictions.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Olefinic C-H5.6 - 5.9125 - 130
Amide N-H7.0 - 8.0-
Allylic C-H2.0 - 2.530 - 40
Other Aliphatic C-H1.5 - 2.020 - 30
Carbonyl C=O-170 - 180

Note: These are estimated values. Specific computational analysis using methods like DFT with the GIAO approach would provide more precise chemical shift predictions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the observed absorption bands to specific molecular motions. diva-portal.org These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes. diva-portal.orgbilkent.edu.tr

For this compound, key vibrational modes would include the C=O stretch of the amide group (the Amide I band), the N-H bend coupled with C-N stretch (the Amide II band), the C=C stretch of the cyclohexene ring, and various C-H stretching and bending modes. nih.govdavuniversity.org Studies on simple amides show that the Amide I band is particularly sensitive to the local environment, including hydrogen bonding. nih.gov Computational studies on N-methylacetamide have demonstrated how non-planarity in the amide bond can influence vibrational spectra. cas.cz

A theoretical study on cyclohexene-2-ethanamine utilized DFT to calculate its vibrational frequencies, showing good agreement with experimental FT-IR data for many modes. bilkent.edu.tr Similarly, extensive computational work has been done on the vibrational spectra of cyclohexane and its derivatives, providing a solid foundation for understanding the ring vibrations in this compound. royalsocietypublishing.orgresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

This table outlines the expected regions for significant vibrational modes of this compound based on computational studies of related compounds.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3500
C-H Stretch (sp²)Olefinic3000 - 3100
C-H Stretch (sp³)Aliphatic2850 - 3000
C=O Stretch (Amide I)Amide1650 - 1690
C=C StretchAlkene1640 - 1680
N-H Bend (Amide II)Amide1550 - 1640
CH₂ ScissoringAliphatic~1450

Note: These frequencies are characteristic ranges. Precise values for this compound would require specific DFT calculations.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis spectra by calculating the energies of electronic excited states and the probabilities of transitions to these states. researchgate.netfaccts.de

For this compound, the primary chromophores are the C=C double bond of the cyclohexene ring and the amide functional group. The π → π* transition of the conjugated system is expected to be the most significant absorption. A study on N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, a more complex derivative, used DFT to predict absorption maxima, attributing them to π→π* and n→π* transitions. vulcanchem.com While the electronic structure of this derivative is more complex, the general approach is applicable.

Simulations for this compound would likely predict a strong absorption band in the UV region corresponding to the π → π* transition of the C=C bond, potentially influenced by the amide group. Weaker n → π* transitions associated with the carbonyl oxygen's lone pairs are also possible. msu.edu Computational studies on cyclohexane have identified its electronic transitions in the vacuum ultraviolet (VUV) region, which provides a reference for the saturated ring system. researchgate.netmdpi.com The introduction of the double bond and the carboxamide group in this compound would shift absorptions to longer wavelengths.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. ims.ac.jpmit.edu

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov Mapping the PES is crucial for understanding reaction pathways, conformational changes, and isomerization processes. chemrxiv.orgchemrxiv.org For a reaction, the PES connects reactants, products, intermediates, and transition states. The path of lowest energy on this surface represents the most likely reaction pathway. nih.gov

While a full PES mapping for reactions involving this compound has not been published, studies on similar systems illustrate the methodology. For example, a full-dimensional PES was developed for the unimolecular isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) using advanced computational methods. chemrxiv.orgnih.gov This type of analysis for this compound could, for instance, explore the ring-inversion process of the cyclohexene moiety or the rotational barrier around the C-N amide bond. A study on cyanoformaldehyde (B13478660) explored its complex PES, identifying numerous isomers and the transition states connecting them, showcasing the power of these computational explorations. nih.gov

The transition state is the point of highest energy along a reaction coordinate, representing the "point of no return" in a chemical reaction. mit.edu Identifying the structure and energy of the transition state is key to understanding reaction kinetics and mechanisms. ims.ac.jp Computational methods can locate transition state geometries and calculate their energies, providing the activation energy barrier for a reaction. ims.ac.jpchemrxiv.org

For this compound, transition state analysis could be applied to various potential reactions, such as its synthesis, hydrolysis, or addition reactions across the double bond. For example, in an enzyme-catalyzed reaction, computational analysis can help determine if the enzyme stabilizes a transition state that is similar to or different from the one in solution. nih.gov While no specific transition state analyses for this compound are documented, the principles are well-established. The process involves proposing a reaction pathway and then using computational algorithms to locate the highest energy point along this path. The nature of the transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Elucidation of Reaction Intermediates

Understanding the mechanism of a chemical reaction requires the identification and characterization of transient species, including reaction intermediates and transition states. Computational chemistry provides a powerful framework for mapping the potential energy surface of a reaction, thereby elucidating the entire reaction pathway. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) are widely used to calculate the geometries and energies of reactants, intermediates, transition states, and products. sumitomo-chem.co.jpmdpi.com

The process typically begins by postulating plausible reaction pathways. For each proposed path, the structures of potential intermediates and the transition states connecting them are computationally modeled. By calculating the Gibbs free energy of each of these stationary points, an energy diagram for the reaction can be constructed. sumitomo-chem.co.jp The calculated activation energies—the energy difference between a reactant or intermediate and a subsequent transition state—reveal the kinetic feasibility of a given step. beilstein-journals.org For example, a reaction step with a high activation energy barrier would be kinetically disfavored. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that a calculated transition state correctly connects the intended reactant and product or intermediate on the potential energy surface. mdpi.com Furthermore, theoretical calculations can predict spectroscopic data for short-lived intermediates, which can then be compared with experimental measurements (where available) to validate the proposed mechanism. sumitomo-chem.co.jp

While specific DFT studies on the reaction intermediates of this compound are not prevalent in published literature, the methodology can be illustrated with a hypothetical reaction, such as the base-catalyzed hydrolysis of the amide bond. Computational modeling could be employed to investigate the tetrahedral intermediate formed upon nucleophilic attack by a hydroxide (B78521) ion on the amide carbonyl carbon. The calculations would determine the energy barrier to form this intermediate and the subsequent barrier to its collapse, leading to the final carboxylate and amine products.

Table 1: Illustrative Data from a Hypothetical DFT Study of this compound Hydrolysis

This table conceptualizes the typical outputs from a computational study on a reaction mechanism. The energy values are hypothetical and for illustrative purposes.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
TS1Transition state for nucleophilic attack+15.2
IntermediateTetrahedral intermediate-5.8
TS2Transition state for C-N bond cleavage+19.5
ProductsCyclohexenecarboxylate + Amine-25.0

Design of Novel this compound Structures

Computational chemistry is not only used to analyze existing compounds but also to design new molecules with tailored properties. nih.gov By modifying the basic this compound scaffold in silico—for example, by adding various functional groups at different positions on the cyclohexene ring or the amide nitrogen—researchers can explore a vast chemical space to identify promising new structures without the immediate need for extensive synthetic work. nih.gov

Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or material properties. chemrxiv.org Computational chemistry is central to QSPR, as it provides the necessary molecular descriptors that quantify structural features. acs.orgresearchgate.net

For a series of novel this compound derivatives, DFT calculations can be used to determine a wide range of electronic descriptors. These may include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are related to the molecule's reactivity and electronic excitation properties. ajchem-a.com

Dipole Moment (μ): This descriptor relates to the molecule's polarity, which influences properties like solubility and intermolecular interactions. ajchem-a.com

Polarizability (α): This measures the deformability of the electron cloud in an electric field and is crucial for predicting non-linear optical (NLO) properties. ajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

By systematically varying substituents on the this compound structure and calculating these descriptors, a database can be built. Statistical methods can then be used to create a QSPR model that links these descriptors to a specific property of interest, such as thermal stability or solubility in a particular solvent. This allows for the prediction of properties for yet-to-be-synthesized derivatives, guiding experimental efforts toward the most promising candidates. rsc.org

Table 2: Example of a QSPR Data Table for Hypothetical this compound Derivatives

This table illustrates how calculated descriptors could be used to predict a specific material property. Values are hypothetical.

Derivative (Substituent at C-4)Dipole Moment (μ, Debye)HOMO-LUMO Gap (ΔE, eV)Polarizability (α, a.u.)Predicted Property (e.g., Solubility in Toluene)
-H3.55.895Low
-NO₂6.84.9105Low
-OCH₃3.95.6102Moderate
-C(CH₃)₃3.46.0115High

Virtual Screening for Material Applications (general chemical applications)

Virtual screening is a computational technique used to search large libraries of chemical structures for compounds that possess a desired set of properties. mdpi.com While widely used in drug discovery, this approach is increasingly applied to materials science to accelerate the discovery of new materials for applications such as specialty polymers, coatings, or electronic materials. mdpi.com

The virtual screening process for identifying novel this compound-based materials would typically involve the following steps:

Library Generation: A large, diverse virtual library of this compound derivatives is created by computationally adding a wide variety of functional groups to the parent structure.

Property Prediction: For each molecule in the library, a set of relevant chemical and material properties is calculated using computational methods. These properties could include thermal stability, electronic conductivity, polarizability (for optical materials), or reactivity as a monomer for polymerization. ajchem-a.comrsc.org Machine learning models trained on DFT-level data can be used to rapidly predict these properties for very large libraries. rsc.org

Filtering and Ranking: The library is then filtered based on a predefined set of criteria for the target application. For example, if searching for a precursor to a thermally stable polymer, candidates with predicted high decomposition temperatures would be selected. Compounds that pass the filters are ranked based on how well they meet all the desired criteria.

This high-throughput computational approach allows for the rapid assessment of millions of potential structures, dramatically narrowing the field of candidates for which experimental synthesis and characterization are required. mdpi.com

Table 3: Illustrative Virtual Screening Workflow for this compound Derivatives for a Hypothetical Polymer Application

Candidate Structure IDKey Predicted Property 1 (e.g., Thermal Stability, °C)Key Predicted Property 2 (e.g., Reactivity Score)Screening Result (Criteria: Stability > 300°C, Reactivity > 0.8)
CHCA-0012850.85Fail
CHCA-0023100.75Fail
CHCA-0033250.91Pass
CHCA-0043500.89Pass

Applications of Cyclohexenecarboxamide Beyond Medicinal Chemistry

Materials Science and Engineering

The utility of a chemical compound in materials science is often predicated on its ability to polymerize, act as a building block for more complex structures, or impart specific functional properties to a material.

Despite the structural similarity of the cyclohexene (B86901) ring to other monomers used in polymer synthesis, a comprehensive search of scientific databases did not yield any studies in which Cyclohexenecarboxamide is utilized as a monomer for the synthesis of polymeric materials or as a component in composite materials. Research in this area tends to focus on related compounds such as 1,4-cyclohexanedicarboxylic acid (CHDA) for the production of polyesters and polyamides. However, direct polymerization or incorporation of this compound into polymer chains is not described in the available literature.

Advanced functional materials are designed to possess specific, often unique, properties for use in a range of technological applications. While derivatives of cyclohexane (B81311) have been explored in the development of such materials, there is no specific mention in the reviewed literature of this compound being incorporated into advanced functional materials for purposes such as electronics, optics, or responsive systems. One complex derivative, (2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide, has been noted for its potential use in the production of specialty chemicals and materials, though the specific nature and application of these materials are not detailed.

Catalysis

In the realm of catalysis, the molecular structure of a compound determines its potential to act as a ligand for a metal center, a standalone organocatalyst, or a component in a photocatalytic system.

The amide and alkene functionalities within this compound could theoretically coordinate with transition metals. However, an extensive review of the literature did not uncover any instances of this compound being employed as a ligand in transition metal catalysis. The field of ligand design is vast, but this particular compound does not appear to have been explored for this purpose in published research.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the principles of organocatalysis are well-established, there are no documented examples of this compound itself being used as an organocatalyst. The development of novel organocatalysts is an active area of research, but the catalytic activity of this compound has not been reported.

Photocatalysis harnesses light to drive chemical reactions, often with the aid of a semiconductor or a photosensitizing molecule. A search for the involvement of this compound in such systems yielded no results. There is no indication in the current scientific literature that this compound has been investigated for its potential to participate in, or contribute to, photocatalytic cycles.

Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the formation of unique complexes where one molecule (the host) creates a binding site for another molecule (the guest), held together by non-covalent forces. nih.gov These interactions are fundamental to supramolecular chemistry, which focuses on chemical systems composed of multiple molecules. oaepublish.com The structure of this compound, with its nonpolar ring and polar amide group, makes it a potential candidate for participation in such assemblies.

Inclusion complexes are a class of host-guest assemblies where the guest molecule is enclosed within the cavity of a host molecule. oatext.com A primary class of hosts known for this ability are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.comnih.gov The hydrophobic cavity of cyclodextrins can encapsulate various nonpolar guest molecules, altering their physical and chemical properties, such as increasing aqueous solubility and stability. oatext.comnih.gov

The cyclohexene portion of this compound is hydrophobic and dimensionally suitable to fit within the cavities of common cyclodextrins like β-cyclodextrin. oatext.com The formation of such an inclusion complex is driven by the displacement of high-energy water molecules from the hydrophobic cavity, a process favored in aqueous solutions. oatext.com While specific studies detailing the encapsulation of this compound are not prevalent, the principles of host-guest chemistry suggest its suitability as a guest molecule. The process would involve mixing this compound with a solution of cyclodextrin (B1172386), allowing the hydrophobic ring to be included within the host cavity. This encapsulation could enhance its solubility in water, a property valuable in various chemical formulations. researchgate.net

Table 1: Properties of Common Natural Cyclodextrins

Property α-Cyclodextrin β-Cyclodextrin γ-Cyclodextrin
Number of Glucopyranose Units 6 7 8
Cavity Diameter (Å) 4.7-5.3 6.0-6.5 7.5-8.3
Solubility in Water ( g/100 mL) 14.5 1.85 23.2

This table summarizes the key properties of natural cyclodextrins that are relevant for the formation of inclusion complexes. Data sourced from oatext.com.

Chiral separation is crucial in many areas of chemistry for isolating specific enantiomers of a chiral compound. One powerful technique is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov Many CSPs are designed based on host-guest chemistry, where a chiral host is immobilized on a solid support, typically silica (B1680970) gel. abo.fi

Cyclodextrin-based CSPs are widely used for this purpose. nih.govabo.fi The chiral cavity of the immobilized cyclodextrin can form transient, diastereomeric inclusion complexes with the enantiomers of a chiral analyte. nih.gov The difference in stability between these two diastereomeric complexes leads to different retention times on the chromatography column, thus enabling their separation. nih.gov

If a chiral derivative of this compound were synthesized (for instance, by introducing a stereocenter on the cyclohexene ring), it could potentially be resolved into its constituent enantiomers using a cyclodextrin-based CSP. The separation mechanism would rely on the differential interaction of each enantiomer with the chiral environment of the cyclodextrin cavity in the solid state. This approach is a cornerstone of modern analytical chemistry for ensuring the enantiomeric purity of chiral compounds. nih.gov

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Typical Interaction Mechanism
Polysaccharide-based Amylose or Cellulose (B213188) derivatives Hydrogen bonding, π-π interactions, steric hindrance
Cyclodextrin-based α-, β-, or γ-Cyclodextrin and derivatives Host-guest inclusion complex formation
Protein-based e.g., α1-acid glycoprotein (B1211001) (AGP) Hydrophobic and polar interactions
Pirkle-type Small chiral molecules (e.g., amino acid derivatives) π-π interactions, hydrogen bonding, dipole-dipole interactions

This table outlines major categories of CSPs used for chiral separations, highlighting the role of host-guest chemistry in cyclodextrin-based phases. nih.govabo.fi

Agrochemicals and Environmental Applications

The structural motifs found in this compound are relevant to the design and synthesis of modern agrochemicals. The carboxamide functional group, in particular, is a key component in a wide range of fungicides and insecticides due to its chemical stability and ability to interact with biological targets.

The cyclohexene ring serves as a carbocyclic scaffold that can be readily functionalized, while the amide group provides a versatile chemical handle for building more complex molecules. In agrochemical research, new active ingredients are often discovered by modifying existing chemical scaffolds to optimize activity and safety. chimia.ch The synthesis of novel pesticides frequently involves the coupling of an amine with a carboxylic acid or its derivative to form a carboxamide linkage.

Patents in the agrochemical field describe the use of cyclohexane and related carbocyclic structures as core components of insecticides. google.com For example, various cyclohexane derivatives containing amide or other functional groups have been synthesized and evaluated for their insecticidal properties. google.com The synthetic strategies often involve building upon a core ring structure, such as cyclohexane or cyclohexene, and adding functional groups to create a library of candidate compounds. Therefore, this compound or its precursor, cyclohexenecarboxylic acid, can be considered a valuable starting material or structural template for the development of new agrochemical agents.

Table 3: Agrochemical Classes Featuring the Carboxamide Moiety

Agrochemical Class Primary Use Example of Active Ingredient (Not derived from this compound)
SDHI Fungicides Fungicide Boscalid
Anthranilic Diamides Insecticide Chlorantraniliprole
Pyrazole Carboxamides Herbicide/Fungicide Penthiopyrad

This table shows examples of major agrochemical classes where the carboxamide functional group is essential to their structure, illustrating the importance of this moiety in precursor design.

Chemical Probes and Tool Compounds

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target. rsc.org The design of these tools is a fundamental aspect of chemical biology. A typical chemical probe consists of a recognition element that binds to the target, a reporter group (e.g., a fluorophore, biotin (B1667282) tag, or photoreactive group) for detection or visualization, and often a linker to connect the two. ljmu.ac.uk

The this compound scaffold can serve as a foundational structure, or recognition element, for the synthesis of novel chemical probes. The design process involves identifying positions on the molecule that can be chemically modified without disrupting its intended interactions.

A general synthetic strategy could involve using the amide nitrogen or the cyclohexene ring as points for derivatization. For example, a linker arm could be attached to the amide nitrogen by first synthesizing a substituted cyclohexenecarboxylic acid and then coupling it with an amine that already contains the linker and reporter group. Alternatively, the double bond in the cyclohexene ring could be functionalized to attach a linker. The synthesis would follow standard organic chemistry reactions, such as amide bond formation. nih.gov For instance, a common approach is the coupling of a carboxylic acid with an amine in the presence of a coupling agent. nih.gov This modular approach allows for the creation of a library of probes with different linkers and reporter groups to optimize their function as tool compounds for research. ljmu.ac.uk

Green Chemistry Methodologies for this compound Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. In the context of producing specialty chemicals like this compound, green chemistry principles offer a framework to reduce waste, minimize energy consumption, and utilize safer reagents. This section explores the application of such methodologies, specifically focusing on solvent-free reaction conditions and strategies for waste minimization in the synthesis of this compound.

Use in Solvent-Free Reactions

Traditional organic synthesis often relies on volatile organic solvents, which contribute significantly to industrial waste and pose environmental and health risks. Solvent-free reactions, a key area of green chemistry, aim to eliminate or drastically reduce the use of these solvents. For the synthesis of this compound, several solvent-free approaches can be conceptualized based on established green methodologies for amide bond formation.

Mechanochemistry: This technique involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. For the synthesis of this compound, mechanochemical amidation of cyclohexenecarboxylic acid or its derivatives with an appropriate amine source could be a viable solvent-free route. Ball milling, a common mechanochemical technique, has been successfully employed for the amidation of various carboxylic acids. nih.gov The reaction typically involves milling the carboxylic acid with an amine and a coupling agent in a stainless-steel jar containing grinding balls. This method often leads to high yields in shorter reaction times compared to conventional solution-based methods and simplifies product purification, as the bulk solvent is absent. The E-factor, a metric for waste generation, can be reduced by 80-90% compared to traditional approaches.

Infrared Irradiation: Another promising solvent-free method involves the use of infrared (IR) irradiation to drive the reaction between a carboxylic acid and an amine. scirp.org This technique provides an efficient means of heating the reactants directly without the need for a solvent. For this compound, a mixture of cyclohexenecarboxylic acid and an amine could be subjected to IR irradiation to promote the formation of the amide bond. This method has been shown to produce amides in good yields with a high degree of purity after simple workup procedures. scirp.org The absence of a solvent not only reduces waste but also lowers costs associated with solvent purchase and disposal. scirp.org

The table below illustrates a comparative overview of potential solvent-free methods for the synthesis of this compound.

MethodDescriptionPotential Advantages
Mechanochemistry Reaction induced by mechanical force (e.g., ball milling) in the solid state.Reduced reaction times, high yields, simplified workup, minimal solvent waste. nih.gov
Infrared Irradiation Use of infrared light to directly heat reactants and drive the amidation reaction.Fast and efficient heating, good yields, high product purity, low cost. scirp.org

Waste Minimization in this compound Synthesis

Beyond eliminating solvents, a holistic green chemistry approach to this compound synthesis involves minimizing waste at every stage of the process. This can be achieved through various strategies, with a primary focus on maximizing atom economy and utilizing catalytic and biocatalytic methods.

Atom Economy: The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which generate significant amounts of byproducts, leading to poor atom economy. researchgate.net

For the synthesis of this compound, alternative routes with higher atom economy are desirable. One such approach is the direct catalytic amidation of cyclohexenecarboxylic acid with an amine, where the only byproduct is water. sciepub.com Another highly atom-economical strategy could be the direct hydroamidation of cyclohexene with an amine and a suitable catalyst, a reaction that, in principle, could achieve 100% atom economy. Research into cobalt-catalyzed hydroamidation of alkenes has shown promise for the synthesis of a variety of amides under mild, and even solvent-free, conditions.

Catalytic Methods: The use of catalysts is fundamental to waste minimization as they can enable reactions with higher selectivity and efficiency, often under milder conditions and with lower energy consumption. For this compound synthesis, various catalytic systems can be envisioned:

Heterogeneous Catalysts: Utilizing solid-supported catalysts can simplify product purification and allow for catalyst recycling, thereby reducing waste. researchgate.net For instance, silica gel has been used as a solid support and catalyst for the direct amidation of carboxylic acids with amines under microwave irradiation. mdpi.com

Homogeneous Catalysts: While catalyst separation can be more challenging, homogeneous catalysts often offer higher activity and selectivity. Boric acid has been demonstrated as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids. sciepub.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Operating under mild conditions (temperature and pH) in aqueous media, biocatalysts can significantly reduce energy consumption and the use of hazardous reagents. manchester.ac.uk For the synthesis of this compound, several enzymatic approaches could be explored:

Lipases: These enzymes are known to catalyze amide bond formation. A notable example is Candida antarctica lipase (B570770) B (CALB), which can be used for the direct condensation of carboxylic acids and amines. nih.gov This enzymatic method can be performed in the absence of activating agents and in a solvent-free system. nih.gov

Carboxylic Acid Reductases (CARs): These enzymes have been shown to possess promiscuous amidation activity, catalyzing the formation of amides from carboxylic acids and amines. polimi.it This approach is particularly attractive as it operates in an aqueous medium.

The following table summarizes key waste minimization strategies applicable to this compound synthesis.

StrategyDescriptionKey Benefits
High Atom Economy Routes Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product.Reduces the generation of byproducts and waste. rsc.org
Catalysis Employing catalysts to increase reaction efficiency and selectivity, and to enable milder reaction conditions.Lower energy consumption, reduced waste from side reactions, potential for catalyst recycling. sciepub.comresearchgate.net
Biocatalysis Using enzymes as catalysts to perform reactions under mild, environmentally friendly conditions.High selectivity, reduced energy input, use of renewable catalysts, operation in aqueous media. manchester.ac.uknih.govpolimi.it

By integrating these green chemistry methodologies, the synthesis of this compound can be transformed into a more sustainable and economically viable process, aligning with the broader goals of environmental stewardship in the chemical industry.

Q & A

Q. How should researchers address this compound instability during long-term storage?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis or oxidation).
  • Add stabilizers like BHT (butylated hydroxytoluene) for oxidation-prone derivatives and store under inert gas (N₂ or Ar) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.